[1-[[6-[ethyl(methyl)amino]pyridin-3-yl]methyl]piperidin-2-yl]methyl N-propylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-[[6-[ethyl(methyl)amino]pyridin-3-yl]methyl]piperidin-2-yl]methyl N-propylcarbamate is a synthetic compound known for its potential applications in various scientific fields. The compound's structure features a piperidine ring linked to a pyridine moiety and a carbamate group, making it a versatile molecule for different types of chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[[6-[ethyl(methyl)amino]pyridin-3-yl]methyl]piperidin-2-yl]methyl N-propylcarbamate typically involves a multi-step process:
Formation of the pyridine moiety: : Reacting 6-(ethyl(methyl)amino)pyridine with a suitable alkylating agent to introduce the desired substituents.
Piperidine formation: : A subsequent step involving the formation of the piperidine ring, which is then coupled with the substituted pyridine derivative.
Carbamate linkage: : Finally, the piperidine-pyridine intermediate is reacted with N-propyl isocyanate to form the carbamate linkage, completing the synthesis.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized using continuous flow reactors to ensure consistent yields and minimize reaction times. Key considerations include the purity of starting materials, control of reaction temperatures, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
[1-[[6-[ethyl(methyl)amino]pyridin-3-yl]methyl]piperidin-2-yl]methyl N-propylcarbamate can undergo various types of reactions:
Oxidation: : The compound can be oxidized under specific conditions to form oxides, often using agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can be carried out using hydride donors such as sodium borohydride or lithium aluminium hydride.
Substitution: : Nucleophilic and electrophilic substitution reactions can be performed, depending on the reactivity of the functional groups involved.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic medium.
Reduction: : Sodium borohydride in methanol.
Substitution: : Various halogenated solvents and bases for nucleophilic substitution.
Major Products
Oxidation may yield corresponding oxides.
Reduction may yield amines or alcohols.
Substitution reactions can replace functional groups, resulting in a wide range of derivative compounds.
Scientific Research Applications
Chemistry
As a building block for synthesizing more complex molecules.
Used in catalysis and as a reagent in various organic reactions.
Biology
Investigated for its potential bioactivity and interactions with biological systems.
Possible use in developing pharmacologically active compounds.
Medicine
Potential as a lead compound for drug discovery.
Investigated for therapeutic properties in treating specific diseases.
Industry
Use in the production of agrochemicals.
Applications in the manufacture of specialty chemicals.
Mechanism of Action
The mechanism by which [1-[[6-[ethyl(methyl)amino]pyridin-3-yl]methyl]piperidin-2-yl]methyl N-propylcarbamate exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of these targets and influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
[2-(methylamino)pyridin-3-yl]methyl N-propylcarbamate.
[1-[6-(dimethylamino)pyridin-3-yl]methyl]piperidin-2-yl]methyl N-butylcarbamate.
Uniqueness
What sets [1-[[6-[ethyl(methyl)amino]pyridin-3-yl]methyl]piperidin-2-yl]methyl N-propylcarbamate apart is its specific functional groups and their spatial arrangement
There you go—a comprehensive article on this compound
Properties
IUPAC Name |
[1-[[6-[ethyl(methyl)amino]pyridin-3-yl]methyl]piperidin-2-yl]methyl N-propylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N4O2/c1-4-11-20-19(24)25-15-17-8-6-7-12-23(17)14-16-9-10-18(21-13-16)22(3)5-2/h9-10,13,17H,4-8,11-12,14-15H2,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVSFLHWZBZWPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)OCC1CCCCN1CC2=CN=C(C=C2)N(C)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.